2,3,4,5,6-Pentahydroxyhexanal; 2-propanone
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Overview
Description
It is a white to light yellow crystalline powder with the molecular formula C12H20O6 and a molecular weight of 260.29 g/mol . This compound is primarily used in organic synthesis and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diacetone l-glucose is typically synthesized through an acid-catalyzed reaction involving glucose and acetone. The reaction is carried out under controlled conditions to ensure the formation of the desired diacetone derivative . The process involves the protection of hydroxyl groups in glucose by forming cyclic acetals with acetone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of diacetone l-glucose often involves continuous synthesis methods to enhance efficiency and yield. The process may include the use of ion exchange techniques to convert monoacetone glucose to diacetone glucose without isolating the intermediate .
Chemical Reactions Analysis
Types of Reactions: Diacetone l-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of cyclic acetals and ketals, which is commonly used in carbohydrate chemistry to protect hydroxyl groups .
Common Reagents and Conditions:
Oxidation: Potassium permanganate is often used as an oxidizing agent.
Reduction: Nickel catalysts are employed under high temperature and pressure conditions.
Substitution: Acid catalysts like sulfuric acid or zinc chloride are used to facilitate the formation of cyclic acetals and ketals.
Major Products: The major products formed from these reactions include various protected glucose derivatives, which are useful intermediates in organic synthesis .
Scientific Research Applications
Diacetone l-glucose has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of complex carbohydrates and glycosides.
Medicine: Diacetone l-glucose is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is employed in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of diacetone l-glucose involves its role as a protecting group in carbohydrate chemistry. By forming cyclic acetals, it prevents the hydroxyl groups in glucose from participating in unwanted side reactions . This selective protection allows for targeted chemical transformations, facilitating the synthesis of desired products.
Comparison with Similar Compounds
- Diacetone d-glucose
- Diacetone d-mannose
- Diacetone d-galactose
- Diacetone d-fructose
Comparison: Diacetone l-glucose is unique due to its specific stereochemistry, which makes it particularly useful in asymmetric synthesis. Compared to its d-isomers, diacetone l-glucose offers different reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C12H24O8 |
---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanal;propan-2-one |
InChI |
InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h1,3-6,8-12H,2H2;2*1-2H3 |
InChI Key |
BKOYFXSGSIMYGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C.CC(=O)C.C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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